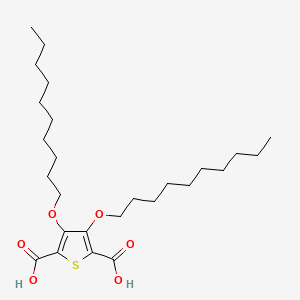![molecular formula C29H30N4O B15161296 Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)- CAS No. 676446-95-0](/img/structure/B15161296.png)
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- is a complex organic compound with the molecular formula C29H30N4O and a molecular weight of 450.583 This compound is notable for its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a diphenylethyl group
Métodos De Preparación
The synthesis of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under environmentally friendly conditions. Industrial production methods often involve the reaction of isocyanates or carbamoyl chlorides with ammonia, although these methods may not be as environmentally friendly .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar compounds to Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- include:
Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar urea backbone but different substituents, leading to distinct chemical and biological properties.
Other quinoline derivatives: Compounds with a quinoline moiety often share similar biological activities but differ in their specific interactions and effects. The uniqueness of Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N’-(2-methyl-4-quinolinyl)- lies in its combination of structural features, which confer specific properties and applications not found in other compounds.
Propiedades
Número CAS |
676446-95-0 |
|---|---|
Fórmula molecular |
C29H30N4O |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
1-[1-(2,2-diphenylethyl)pyrrolidin-3-yl]-3-(2-methylquinolin-4-yl)urea |
InChI |
InChI=1S/C29H30N4O/c1-21-18-28(25-14-8-9-15-27(25)30-21)32-29(34)31-24-16-17-33(19-24)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,18,24,26H,16-17,19-20H2,1H3,(H2,30,31,32,34) |
Clave InChI |
CRTFHNZNUSVPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCN(C3)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)


![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)


![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)



